(2-furylmethyl){5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}amine
Overview
Description
(2-furylmethyl){5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}amine is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.17975526 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biogenic Amines in Fish and Food Safety
Biogenic amines, including those related to nitrogen-containing compounds like the given chemical, have been studied extensively in the context of food safety, particularly in fish. These compounds can indicate spoilage and are relevant in understanding food intoxication mechanisms and ensuring the safety of fish products. The formation of nitrosamines, which could be structurally related to the chemical , has been explored in various foods, highlighting the importance of monitoring these compounds for health reasons (Bulushi et al., 2009).
Advanced Oxidation Processes for Nitrogen-Containing Compounds
The degradation of nitrogen-containing compounds, which are structurally related to the given compound, using advanced oxidation processes (AOPs), has significant environmental implications. These processes are crucial for removing hazardous compounds from water and wastewater, highlighting a critical area of research in environmental science (Bhat & Gogate, 2021).
Pharmacological Research
Compounds containing piperazine and similar nitrogenous groups are extensively researched in pharmacology for their potential therapeutic effects. For instance, piperazine derivatives have been investigated for their use in treating neuropsychiatric disorders, suggesting that the compound might have relevance in the development of new drugs or as a research tool in understanding biological mechanisms (Jůza et al., 2022).
Environmental Impact and Solvent Management
The management and environmental impact of solvents, particularly those involving nitrogen-containing compounds, are critical research areas. This includes understanding solvent degradation, emissions, and the development of technologies for capturing CO2, where amines and related compounds play a role. Such research is vital for developing sustainable industrial processes and mitigating environmental harm (Reynolds et al., 2012).
Properties
IUPAC Name |
[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c31-26(23-9-3-6-19-5-1-2-8-22(19)23)29-14-12-28(13-15-29)20-10-11-25(30(32)33)24(17-20)27-18-21-7-4-16-34-21/h1-11,16-17,27H,12-15,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVXNLFUQJRZOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.